molecular formula C11H21NO3 B2630856 tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate CAS No. 1607474-26-9

tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate

Cat. No.: B2630856
CAS No.: 1607474-26-9
M. Wt: 215.293
InChI Key: AVNQRUFNRJKGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted at the 3-position with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocycle synthesis .

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNQRUFNRJKGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607474-26-9
Record name tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate involves several steps. One common method includes the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride. After the reaction is complete, liquid ammonia is introduced, and the mixture is cooled. Finally, di-tert-butyl dicarbonate is added, and the mixture is stirred to yield the desired product . Industrial production methods typically involve similar steps but are optimized for larger-scale production.

Chemical Reactions Analysis

tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate involves its role as a protected amine. The compound can participate in various chemical reactions, where it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are specific to the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate , highlighting differences in substituents, molecular properties, and applications:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Cyclobutane Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2-hydroxyethyl C₁₁H₂₁NO₃ 215.29 (calculated) Polar due to hydroxyl group; Boc protection enhances stability. Inferred
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS 1032684-85-7) 2-aminoethyl C₁₁H₂₂N₂O₂ 214.31 Amine group enables peptide coupling; used in bioactive molecule synthesis.
tert-butyl N-(3-carbamoylcyclobutyl)carbamate (CAS 953752-69-7) Carbamoyl C₁₀H₁₈N₂O₃ 214.26 Carbamoyl group increases hydrogen-bonding potential.
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS 73805-97-7) 2-hydroxyethyl (cyclohexane) C₁₃H₂₅NO₃ 259.35 Larger cyclohexane ring reduces ring strain; altered pharmacokinetics.
tert-butyl N-[3-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate N-hydroxycarbamimidoyl C₁₀H₁₉N₃O₃ 229.28 (calculated) Hydroxyimine moiety may act as a metal chelator.

Key Research Findings

Solubility and Reactivity: The hydroxyethyl group in this compound enhances water solubility compared to non-polar analogs like tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate . This property is critical for bioavailability in drug candidates.

Synthetic Flexibility : Boc-protected cyclobutane derivatives are versatile intermediates. For example, tert-butyl N-(3-carbamoylcyclobutyl)carbamate (CAS 953752-69-7) is used to introduce urea or thiourea motifs via carbamoyl group modification .

Safety Profiles: Cyclobutane derivatives with aromatic substituents (e.g., dibenzylamino groups) exhibit higher toxicity (Category 4 acute toxicity) compared to hydroxy- or carbamoyl-substituted analogs .

Biological Activity

Tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO3C_{10}H_{19}NO_3, with a molecular weight of 201.26 g/mol. The compound features a tert-butyl group , a carbamate functional group , and a hydroxyethyl substituent on a cyclobutane ring. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxyethyl group significantly enhances its binding affinity and specificity toward target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor in various biochemical assays, affecting enzyme kinetics and pathways.
  • Substrate Interaction : It can function as a substrate in enzymatic reactions, facilitating the study of enzyme mechanisms.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in inhibiting the growth of specific cancer cell lines.
  • Neuroprotective Effects : The compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.
  • Antimicrobial Activity : Some studies have indicated antimicrobial properties, although further research is required to elucidate the mechanisms involved.

Comparative Studies

A comparison with structurally similar compounds highlights the unique biological activity of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl N-(2-hydroxyethyl)carbamateC7H15NO3Lacks cyclobutane structureLower enzyme inhibition
Tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamateC10H19NO3Hydroxymethyl on cyclobutaneSimilar activity but different selectivity
Tert-butyl N-[trans-4-(2-oxoethyl)cyclohexyl]carbamateC13H23NO3Cyclohexane structureDifferent pharmacological profile

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity at concentrations ranging from 10 µM to 100 µM, with an IC50 value observed at approximately 30 µM in MDA-MB-231 breast cancer cells .
  • Neuroprotective Study : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.